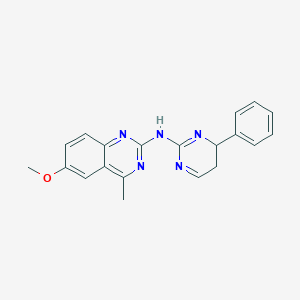
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine, also known as MPDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPDQ belongs to the class of quinazoline-based compounds, which have been extensively studied for their anticancer and antitumor properties.
作用機序
The exact mechanism of action of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having minimal effects on normal cells. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is its potent anticancer activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy, especially in combination with other chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic efficacy. Another area of interest is the identification of potential biomarkers that can predict the response of cancer cells to this compound treatment. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the targeted delivery of this compound to cancer cells and improve its therapeutic efficacy. Finally, the investigation of the anti-inflammatory and antioxidant activities of this compound in various inflammatory diseases may open up new avenues for its therapeutic application.
合成法
The synthesis of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to form 2-(4-methyl-2-oxo-2H-chromen-3-yl)benzonitrile. This intermediate is then reacted with 4-phenyl-4,5-dihydro-2H-pyrimidine-5-carboxylic acid to form the final product, this compound.
科学的研究の応用
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been shown to exhibit potent anticancer and antitumor activities in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic candidate for various inflammatory diseases.
特性
IUPAC Name |
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydropyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-16-12-15(26-2)8-9-18(16)24-20(22-13)25-19-21-11-10-17(23-19)14-6-4-3-5-7-14/h3-9,11-12,17H,10H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZQXYHVDXTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

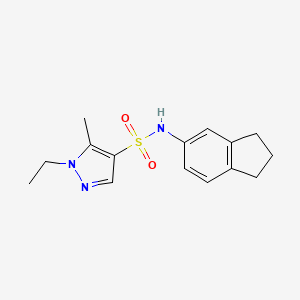
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)
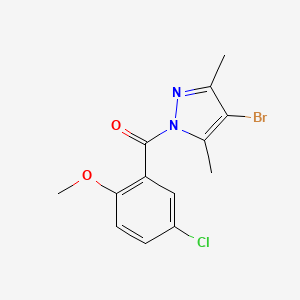
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)
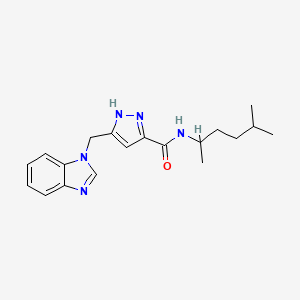
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)
![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)
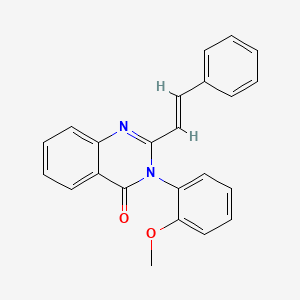
![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)